molecular formula C15H23N3O4 B13929557 Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate

Cat. No.: B13929557
M. Wt: 309.36 g/mol
InChI Key: JKOXDODAGKWMEB-UHFFFAOYSA-N
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Description

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate is a chemical compound with the molecular formula C13H19N3O2 It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate typically involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives. Substitution reactions can lead to a wide range of substituted naphthyridine compounds .

Scientific Research Applications

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate is not fully understood. it is believed to interact with specific molecular targets in biological systems, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved in its biological effects are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

acetic acid;tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate

InChI

InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10-6-9-4-5-14-8-11(9)15-7-10;1-2(3)4/h6-7,14H,4-5,8H2,1-3H3,(H,16,17);1H3,(H,3,4)

InChI Key

JKOXDODAGKWMEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)N=C1

Origin of Product

United States

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